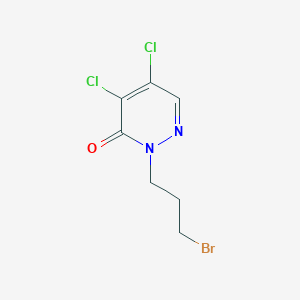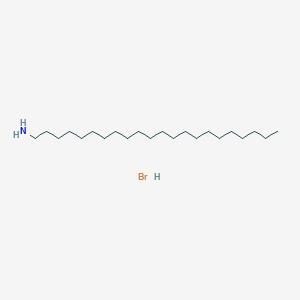
L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- is a complex peptide compound composed of five amino acids: L-prolinamide, L-isoleucine, L-glutamine, L-asparagine, and L-cysteine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts to form peptide bonds under mild conditions. The final deprotection step yields the desired peptide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .
化学反応の分析
Types of Reactions
L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino acid residues can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications, including as enzyme inhibitors and in drug delivery systems.
Industry: Utilized in the development of novel materials and biotechnological processes
作用機序
The mechanism of action of L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. Additionally, the presence of cysteine allows for the formation of disulfide bonds, which can influence the peptide’s conformation and stability .
類似化合物との比較
Similar Compounds
L-Isoleucyl-L-proline: A simpler dipeptide with similar structural features but lacking the additional amino acids.
Oxytocin Antiparallel Dimer: A more complex peptide with a similar sequence but different biological functions
Uniqueness
L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its stability and biological activity compared to other similar peptides .
特性
CAS番号 |
367510-39-2 |
|---|---|
分子式 |
C23H40N8O7S |
分子量 |
572.7 g/mol |
IUPAC名 |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C23H40N8O7S/c1-3-11(2)18(26)22(37)28-12(6-7-16(24)32)20(35)29-13(9-17(25)33)21(36)30-14(10-39)23(38)31-8-4-5-15(31)19(27)34/h11-15,18,39H,3-10,26H2,1-2H3,(H2,24,32)(H2,25,33)(H2,27,34)(H,28,37)(H,29,35)(H,30,36)/t11-,12-,13-,14-,15-,18-/m0/s1 |
InChIキー |
ITLFQYMBQFBPDS-XFEXQEHJSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


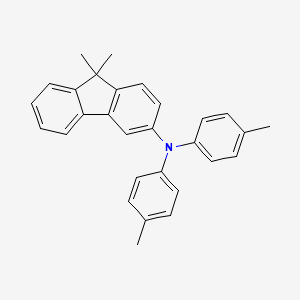

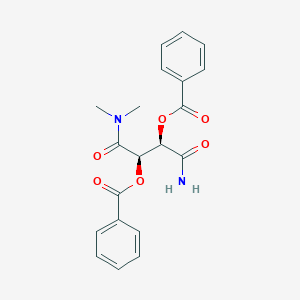
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)
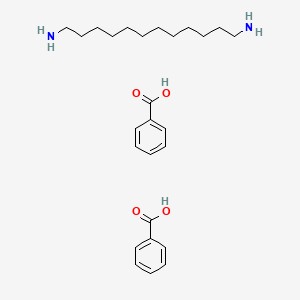

![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)

![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)

![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
